Chlorodiethylenetriamine platinum

Description

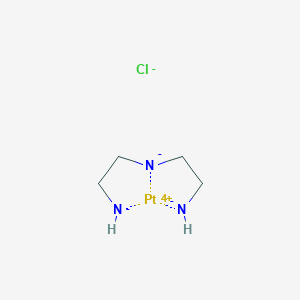

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14215-58-8 |

|---|---|

Molecular Formula |

C4H10ClN3Pt |

Molecular Weight |

330.68 g/mol |

IUPAC Name |

bis(2-azanidylethyl)azanide;platinum(4+);chloride |

InChI |

InChI=1S/C4H10N3.ClH.Pt/c5-1-3-7-4-2-6;;/h5-6H,1-4H2;1H;/q-3;;+4/p-1 |

InChI Key |

VWCPNTATQBOMGQ-UHFFFAOYSA-M |

SMILES |

C(C[N-]CC[NH-])[NH-].[Cl-].[Pt+4] |

Canonical SMILES |

C(C[N-]CC[NH-])[NH-].[Cl-].[Pt+4] |

Related CAS |

14215-58-8 (Parent) 14215-58-8 (chloride) |

Synonyms |

(Pt(dien)Cl)Cl chlorodiethylenetriamine platinum chlorodiethylenetriamine platinum(II) chloride dien-Pt diethylenetriaminechloroplatinum(II) platinum bis(ethyldiamine)dichloride |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Chloro(diethylenetriamine)platinum(II) Chloride

Several well-documented methods for the synthesis of chloro(diethylenetriamine)platinum(II) chloride, often denoted as [Pt(dien)Cl]Cl, utilize different platinum(II) starting materials. The reactivity of these precursors with the tridentate ligand diethylenetriamine (B155796) (dien) is a key factor in these synthetic strategies.

A common and high-yield method for preparing [Pt(dien)Cl]Cl involves the reaction of cis-dichlorobis(dimethyl sulfoxide)platinum(II) (cis-[Pt(dmso)2Cl2]) with diethylenetriamine. researchgate.netikifp.edu.pl This synthesis is typically carried out by reacting equimolar amounts of the cis-[Pt(dmso)2Cl2] precursor with diethylenetriamine in a suitable solvent such as methanol. researchgate.netikifp.edu.pl The reaction proceeds under reflux conditions, often overnight at around 60°C, to ensure complete reaction. ikifp.edu.pl The desired product, [Pt(dien)Cl]Cl, precipitates from the reaction mixture, often facilitated by the addition of a solvent in which the product is poorly soluble, such as chloroform. ikifp.edu.pl This method is favored for its efficiency, with reported yields often exceeding 90%. researchgate.net

The synthesis of the cis-[Pt(dmso)2Cl2] precursor itself is a two-step process starting from platinum(II) chloride (PtCl2). ikifp.edu.pl Initially, PtCl2 is reacted with dimethyl sulfoxide (B87167) (DMSO) in water, first at an elevated temperature of 90°C and then overnight at 40°C. ikifp.edu.pl Subsequent addition of cold hydrochloric acid (HCl) precipitates the cis-[Pt(dmso)2Cl2] complex. ikifp.edu.pl

Interactive Data Table: Synthesis of [Pt(dien)Cl]Cl from cis-[Pt(dmso)2Cl2]

| Step | Reactants | Solvent | Conditions | Product |

| 1 | PtCl2, DMSO | Water | 4h at 90°C, then overnight at 40°C | cis-[Pt(dmso)2Cl2] |

| 2 | cis-[Pt(dmso)2Cl2], Diethylenetriamine | Methanol | Reflux overnight at 60°C | [Pt(dien)Cl]Cl |

Another established route utilizes dichloro(1,5-cyclooctadiene)platinum(II) ([Pt(COD)Cl2]) as the starting material. This precursor is particularly useful for synthesizing various platinum complexes, including those with tridentate ligands. The synthesis of [Pt(terpy)Cl]Cl·2H2O, a related complex, has been successfully achieved in nearly quantitative yield by reacting equimolar amounts of [Pt(COD)Cl2] and terpyridine in water. researchgate.net A similar principle can be applied to the synthesis of [Pt(dien)Cl]Cl.

The preparation of the [Pt(COD)Cl2] precursor typically involves the reaction of potassium tetrachloroplatinate(II) (K2[PtCl4]) with 1,5-cyclooctadiene (B75094) (COD) in the presence of hydrochloric acid. ikifp.edu.pl The mixture is heated, leading to the formation of pale-yellow crystals of [Pt(COD)Cl2]. ikifp.edu.pl

The synthesis of platinum(II) complexes with various amine ligands often follows general procedures that can be adapted for the preparation of [Pt(dien)Cl]Cl. A common starting material for many platinum(II) complexes is potassium tetrachloroplatinate(II) (K2[PtCl4]). rsc.orgresearchgate.net The reaction of K2[PtCl4] with the desired amine ligand, such as a derivative of ethylenediamine (B42938) or picoline, is typically carried out in an aqueous solution at room temperature. researchgate.net The resulting dichloroplatinum(II) complexes can then be isolated by simple filtration. researchgate.net

The reaction between K2[PtCl4] and ethylenediamine (en) in certain solvent mixtures can yield both [PtCl2(en)] and [Pt(en)2]Cl2, depending on the stoichiometry and reaction conditions. mdpi.com It is crucial to control the pH during these syntheses, as a pH value exceeding 7 can lead to the decomposition of the platinum starting material to metallic platinum. rsc.org

Development of Novel Synthetic Approaches and Yield Optimization

Research into the synthesis of platinum complexes is ongoing, with a focus on developing more efficient and streamlined methods. For instance, microwave-assisted heating has been explored as a technique to accelerate the synthesis of platinum(II) complexes. researchgate.net While not explicitly detailed for [Pt(dien)Cl]Cl, this approach has shown promise for other platinum compounds.

Furthermore, the use of deep eutectic solvents (DESs) as a "green" alternative to traditional organic solvents is being investigated for the synthesis of platinum complexes. mdpi.com These solvents can be tailored to potentially avoid multiple reaction steps, thereby increasing atom economy and reducing chemical waste. mdpi.com

Reactivity of Precursors in Complex Formation

The reactivity of the platinum precursor is a critical factor in the formation of the desired complex. cis-[Pt(dmso)2Cl2] is a versatile starting material where the DMSO ligands are readily displaced by stronger nucleophiles like amines. The reaction with diethylenetriamine proceeds efficiently due to the chelate effect of the tridentate ligand, which thermodynamically favors the formation of the [Pt(dien)Cl]+ complex. The mechanism of substitution at the platinum(II) center in cis-[Pt(dmso)2Cl2] by nitrogen donor ligands has been studied, revealing that the reaction proceeds through intermediates with retention of configuration. rsc.org

Similarly, the COD ligand in [Pt(COD)Cl2] is labile and easily displaced by other ligands. researchgate.net The reaction with a tridentate ligand like diethylenetriamine would lead to the formation of the stable [Pt(dien)Cl]+ cation. The choice between these precursors can depend on factors such as solubility, reaction kinetics, and the desired purity of the final product.

Coordination Chemistry and Structural Principles

Ligand Field Theory and Electronic Structure of Platinum(II) Complexes

The electronic structure of platinum(II) complexes, which typically possess a d⁸ electron configuration, is effectively described by Ligand Field Theory (LFT). In a square planar environment, the d-orbitals of the platinum(II) ion are no longer degenerate. wikipedia.orgosti.gov The removal of two axial ligands from an octahedral geometry to form a square planar complex results in a significant stabilization of the d_z²_ orbital due to reduced electron-electron repulsion. wikipedia.org The relative ordering of the d-orbitals is influenced by the nature of the coordinating ligands. wikipedia.orgosti.gov For σ-donating ligands, a common energy level ordering is d_x²-y²_ > d_xy_ > d_z²_ > d_xz_ = d_yz_. osti.gov However, the presence of π-donating or π-accepting ligands can alter this arrangement. wikipedia.orgrsc.org For instance, strongly π-donating ligands can elevate the energy of the d_xz_ and d_yz_ orbitals. wikipedia.org Theoretical calculations and photoelectron spectroscopy studies on various platinum(II) complexes have been instrumental in elucidating these electronic structures. rsc.org The analysis of 'd-d' transition energies within the cellular ligand-field model has further refined our understanding of the electronic interactions in these complexes. rsc.org

Square Planar Geometry and Stereochemical Considerations

Platinum(II) complexes, including chlorodiethylenetriamine platinum(II), predominantly adopt a square planar geometry. wikipedia.orgontosight.ai This arrangement, where the central platinum atom is surrounded by four ligands at the corners of a square, is characteristic of transition metal complexes with a d⁸ electronic configuration. wikipedia.orgontosight.ai This geometry gives rise to the possibility of stereoisomerism, particularly cis-trans isomerism. scribd.comlibretexts.org In a square planar complex with the general formula [Ma₂b₂], two different arrangements of the ligands are possible: a cis isomer, where identical ligands are adjacent to each other (at 90°), and a trans isomer, where they are opposite (at 180°). libretexts.org While this compound(II) itself does not exhibit cis-trans isomerism due to the tridentate nature of the diethylenetriamine (B155796) ligand, the principles of stereochemistry are fundamental to understanding the reactivity and interaction of related square planar platinum complexes. scribd.combenthamopen.com The stability and slow reaction rates of platinum(II) complexes often allow for the isolation and study of these different isomers. scribd.com

Solution State Speciation and Hydrolytic Equilibria

In aqueous solution, this compound(II), denoted as [Pt(dien)Cl]⁺, undergoes hydrolytic equilibria. The chloride ligand can be replaced by a water molecule in a process known as aquation, forming the aqua complex [Pt(dien)(H₂O)]²⁺. researchgate.netresearchgate.net This reaction is reversible, and the position of the equilibrium is dependent on the chloride ion concentration. researchgate.net The aqua complex itself can undergo further acid-base equilibria, deprotonating to form the hydroxo species [Pt(dien)(OH)]⁺. researchgate.net

The speciation of the complex in solution is therefore pH-dependent. At lower pH values, the aqua complex is the predominant species, while at higher pH, the hydroxo complex becomes more significant. researchgate.net Potentiometric studies have been used to determine the stability constants for these equilibria. For instance, the formation of mononuclear and dinuclear hydroxo-bridged complexes has been reported for the [Pt(dien)(H₂O)]²⁺ system. researchgate.net The study of these equilibria is crucial as the different species in solution can exhibit varying reactivities. researchgate.netnih.gov

| Species | Formation Reaction | Log K |

| [Pt(dien)(H₂O)]²⁺ | [Pt(dien)Cl]⁺ + H₂O ⇌ [Pt(dien)(H₂O)]²⁺ + Cl⁻ | Varies with [Cl⁻] |

| [Pt(dien)OH]⁺ | [Pt(dien)(H₂O)]²⁺ ⇌ [Pt(dien)OH]⁺ + H⁺ | -6.94 |

| [Pt₂(dien)₂(OH)₂]²⁺ | 2[Pt(dien)(H₂O)]²⁺ ⇌ [Pt₂(dien)₂(OH)₂]²⁺ + 2H⁺ | -9.37 |

Table 1: Equilibrium constants for the hydrolysis of [Pt(dien)H₂O]²⁺ at 298 K in 0.1 mol dm⁻³ aqueous NaClO₄. researchgate.net

Influence of Ancillary Ligands on Coordination Sphere Stability

The introduction of bulky ligands into the coordination sphere can diminish or prevent intermolecular interactions, such as Pt···Pt interactions. researchgate.net The electronic properties of ancillary ligands also play a crucial role. Stronger σ-donating and π-accepting ligands can enhance the stability of the complex. acs.orgrsc.org For instance, in related platinum(II) complexes, varying the ancillary ligand has been shown to modulate the photophysical properties, such as luminescence, by altering the energies of the frontier orbitals. researchgate.netacs.orgrsc.org The trans effect, where a ligand influences the rate of substitution of the ligand trans to it, is another important consideration in the stability and reactivity of square planar platinum(II) complexes. uomustansiriyah.edu.iq

Reaction Mechanisms and Kinetics

Ligand Substitution Pathways in Square Planar Platinum(II) Systems

Ligand Substitution Pathways in Square Planar Platinum(II) Systems

For square planar complexes like [Pt(dien)Cl]+, the substitution of a ligand (X) by an incoming nucleophile (Y) generally follows a two-term rate law:

Rate = k1[Complex] + k2[Complex][Y]

This rate law is a hallmark of the associative mechanism and indicates two parallel pathways for substitution. The k1 term corresponds to a solvent-assisted pathway, where a solvent molecule (S) acts as the initial nucleophile in a slow, rate-determining step, followed by a rapid substitution of the solvent by the ligand Y. The k2 term represents the direct attack of the nucleophile Y on the platinum complex.

The predominant mechanism for ligand substitution in square planar Pt(II) complexes is the associative pathway. wikipedia.org This mechanism involves the initial approach of the incoming ligand (the nucleophile) to the metal center to form a five-coordinate intermediate, typically with a trigonal bipyramidal geometry. libretexts.org This intermediate is a discrete, detectable species with a tangible lifetime. The reaction proceeds in two distinct steps: the formation of the intermediate and the subsequent departure of the leaving group. libretexts.org

In the Associative (A) mechanism, the five-coordinate intermediate is stable enough that the dissociation of the leaving group is a separate, subsequent step.

In the closely related Interchange Associative (Ia) mechanism, the distinction between the intermediate and a transition state becomes blurred. Here, the incoming ligand attacks the complex, and as it forms a bond, the leaving group begins to depart in a concerted, yet asynchronous, fashion. The reaction is characterized by significant bond formation between the platinum center and the incoming nucleophile in the transition state. wikipedia.org For [Pt(dien)Cl]+ and similar complexes, the substitution reactions are generally considered to be of the Ia type.

A key piece of evidence supporting the associative nature of these reactions is the significant dependence of the reaction rate on the identity of the incoming nucleophile. A stronger nucleophile will attack the electron-deficient platinum center more readily, accelerating the reaction. Furthermore, these reactions are characterized by negative entropies of activation (ΔS‡). wikipedia.org This is because the rate-determining step involves two species (the complex and the nucleophile) combining to form one activated complex, leading to an increase in order and a decrease in entropy. wikipedia.org

For the substitution reaction on [Pt(dien)X]+ by pyridine, the rate is highly dependent on the nature of the leaving group (X), with the following order of lability: NO3- > H2O > Cl- > Br- > I- > N3- > SCN- > NO2- > CN-.

Dissociative (D) and Interchange Dissociative (Id) Considerations

In contrast to the associative pathway, a Dissociative (D) mechanism would involve an initial, rate-determining step where the leaving group departs, forming a three-coordinate, 14-electron intermediate. libretexts.orglibretexts.org This highly reactive species would then be rapidly captured by the incoming nucleophile.

The rate law for a purely dissociative mechanism would be first-order, Rate = k[Complex], and independent of the concentration or nature of the incoming nucleophile. This is generally not observed for 16-electron square planar Pt(II) complexes. These complexes are coordinatively unsaturated and have an accessible coordination site, making them susceptible to nucleophilic attack rather than ligand dissociation. libretexts.org

An Interchange Dissociative (Id) mechanism would involve a transition state where the bond to the leaving group is substantially broken, while the bond to the incoming nucleophile is only weakly formed. This pathway is also considered less favorable for typical Pt(II) systems compared to the Ia pathway. Dissociative pathways are more common in coordinatively saturated complexes, such as 18-electron octahedral systems, where the initial loss of a ligand is necessary to create a vacant site for the incoming nucleophile. libretexts.org

Aquation and Anation Equilibria and Kinetics

In aqueous solution, the most fundamental reaction for [Pt(dien)Cl]+ is aquation (often called hydrolysis), where a water molecule replaces the chloride ligand. This reaction is a reversible equilibrium, with the reverse reaction being termed anation.

[Pt(dien)Cl]+ + H2O ⇌ [Pt(dien)(H2O)]2+ + Cl-

This equilibrium is crucial as the aqua complex, [Pt(dien)(H2O)]2+, is generally much more reactive towards substitution by other nucleophiles than the parent chloro complex. Therefore, aquation is often the rate-determining activation step for subsequent reactions with biological molecules. nih.gov

Detailed Investigation of [Pt(dien)(H2O)]2+ Formation and Chloride Anation

The formation of the aqua species, [Pt(dien)(H2O)]2+, proceeds via the associative mechanism described previously, with water acting as the incoming nucleophile. The kinetics of this aquation are well-described by the solvent-assisted pathway (the k1 term in the general rate law).

The reverse reaction, the anation of [Pt(dien)(H2O)]2+ by chloride ions, is the substitution of the coordinated water molecule by Cl-. This process also follows an associative pathway. The rate of anation is dependent on the concentration of the chloride ion. In environments with high chloride concentrations, the equilibrium is shifted to the left, favoring the less reactive [Pt(dien)Cl]+ species. Conversely, in low chloride environments, the equilibrium favors the formation of the more reactive aqua complex.

Thermodynamic and Kinetic Parameters of Aquation

The aquation of [Pt(dien)Cl]+ has been characterized by its kinetic and thermodynamic parameters. While specific values can vary slightly with experimental conditions (e.g., temperature, ionic strength), representative data highlight the features of the reaction. The negative entropy of activation is consistent with an associative (Ia) mechanism.

| Parameter | Value | Significance |

|---|---|---|

| kaq (at 25 °C) | ~ 1.1 x 10-5 s-1 | Forward rate constant for aquation. |

| kan (at 25 °C) | ~ 2.1 x 10-3 M-1s-1 | Reverse rate constant for chloride anation. |

| Keq (at 25 °C) | ~ 5.2 x 10-3 M | Equilibrium constant (kaq/kan). |

| ΔH‡ (aquation) | ~ 84 kJ/mol | Activation enthalpy for the forward reaction. |

| ΔS‡ (aquation) | ~ -40 J/K·mol | Activation entropy, negative value supports an associative mechanism. |

Note: The values presented are approximate and collated from various studies for illustrative purposes. Actual reported values may differ based on specific experimental conditions.

Solvent Effects on Thermodynamic and Kinetic Parameters

The solvent plays a critical role in the kinetics of substitution reactions for platinum(II) complexes, not just as a potential nucleophile but also through its bulk properties. The polarity of the solvent can significantly influence reaction rates by differentially solvating the reactant and the transition state.

For the aquation of [Pt(dien)Cl]+, the transition state is expected to be more polar and have greater charge separation than the initial reactant. Polar solvents are better able to stabilize this charged transition state, which can affect the activation energy. chemrxiv.org However, the effect is complex, as the solvent must also be displaced by the incoming nucleophile. Continuum solvation models can often explain general trends in solvation kinetics, where changes in solvent polarity modify the free energy of activation. chemrxiv.org For reactions proceeding through an associative mechanism, highly structured solvents (like water) can lead to more negative activation entropies due to the increased ordering of solvent molecules around the transition state.

Chloride Exchange Kinetics and Isotopic Labelling Studies

The exchange of the chloride ligand in chlorodiethylenetriamine platinum(II) with chloride ions in solution is a fundamental reaction that has been elucidated through isotopic labelling studies. These experiments typically employ a radioactive isotope of chlorine, such as ³⁶Cl, to trace the rate of exchange between the coordinated chloride and the free chloride ions in the solution.

Pioneering work in this area demonstrated that the chloride exchange for [Pt(dien)Cl]⁺ follows a specific rate law. The reaction is first order with respect to the concentration of the platinum complex and also first order with respect to the concentration of the free chloride ion. This second-order behavior is indicative of an associative mechanism, which is characteristic of square-planar d⁸ metal complexes.

The rate of exchange is significantly influenced by the nature of the solvent and the presence of other nucleophiles. The rate constant for the chloride exchange provides a baseline for comparing the reactivity of other incoming ligands. For instance, the rate of reaction with stronger nucleophiles is substantially faster than the rate of chloride exchange, highlighting the role of the entering group in the substitution process.

Table 1: Rate Constants for the Exchange of Coordinated Chloride in [Pt(dien)Cl]⁺ with ³⁶Cl⁻

| Solvent | Temperature (°C) | Rate Constant (k) [M⁻¹s⁻¹] |

|---|---|---|

| Water | 25 | 1.7 x 10⁻⁵ |

This table presents illustrative data based on foundational studies of chloride exchange kinetics.

Influence of pH and Ionic Strength on Reaction Rates

The rates of substitution reactions of this compound(II) are markedly dependent on the pH and ionic strength of the medium. These factors primarily influence the aquation reaction, which is the replacement of the chloride ligand by a water molecule, a crucial first step in many of its biological and chemical transformations.

Ionic strength, a measure of the total concentration of ions in a solution, also affects the reaction rates, a phenomenon known as the kinetic salt effect. For reactions between ions of like charge, an increase in ionic strength generally leads to an increase in the reaction rate, while for reactions between ions of opposite charge, the rate decreases. In the case of the reaction of [Pt(dien)Cl]⁺ with a neutral nucleophile like water, the primary salt effect is expected to be minimal. However, for reactions with charged nucleophiles, the ionic strength can have a more pronounced effect on the rate constant by influencing the activities of the reacting species.

Characterization of Reaction Intermediates in Solution

The substitution reactions of square-planar platinum(II) complexes, including this compound(II), are generally accepted to proceed through a five-coordinate transition state or intermediate. The direct observation and characterization of these transient species in solution are challenging due to their short lifetimes.

The associative mechanism involves the attack of an incoming ligand (nucleophile) on the platinum center to form a five-coordinate intermediate. This intermediate then undergoes ligand rearrangement, leading to the departure of the leaving group. The geometry of this intermediate is typically described as either a trigonal bipyramid or a square pyramid.

While direct spectroscopic evidence for the five-coordinate intermediate in the reactions of [Pt(dien)Cl]⁺ is scarce, its existence is strongly supported by a wealth of kinetic data and theoretical studies. For instance, [¹H, ¹⁵N] NMR studies on the hydrolysis of [Pt(dien)Cl]⁺ have been conducted to probe the reaction mechanism. Interestingly, in these studies, the aqua intermediate, [Pt(dien)(H₂O)]²⁺, was not directly detectable, suggesting that its formation is the rate-determining step and it is highly reactive, thus present in very low concentrations at any given time. This observation underscores the transient nature of the intermediates in the reaction pathway.

Redox Chemistry and Catalytic Aspects of Platinum(II)/(IV) Interconversion

Platinum(II) Catalysis of Platinum(IV) Complex Reactions

Substitution reactions of octahedral platinum(IV) complexes are generally very slow due to their kinetically inert d⁶ electron configuration. However, these reactions can be significantly accelerated by the presence of catalytic amounts of a platinum(II) species. This catalytic effect is a hallmark of platinum coordination chemistry. For the diethylenetriamine (B155796) system, a platinum(II) complex like [Pt(dien)Cl]⁺ can catalyze ligand substitution on a corresponding platinum(IV) complex, for example, [Pt(dien)Cl₃]⁺.

The catalytic pathway involves a two-electron transfer process, typically through a bridging ligand that connects the Pt(II) and Pt(IV) centers. This inner-sphere electron transfer mechanism provides a lower energy pathway for ligand substitution compared to the direct, non-catalyzed reaction.

Mechanisms of Ligand Exchange in Platinum(IV) Complexes Catalyzed by Platinum(II)

The mechanism for the Pt(II)-catalyzed ligand exchange in Pt(IV) complexes is believed to proceed through a series of steps initiated by the formation of a bridged intermediate between the Pt(IV) reactant and the Pt(II) catalyst.

The proposed mechanism involves:

Formation of a bridged complex where a ligand, typically a halide, connects the Pt(IV) and Pt(II) centers.

An inner-sphere electron transfer from the Pt(II) center to the Pt(IV) center through the bridging ligand. This results in the transient formation of two Pt(III) centers.

The bridged complex then rearranges and cleaves, leading to the exchange of ligands and the regeneration of the Pt(II) catalyst.

This catalytic cycle effectively lowers the activation energy for ligand substitution on the inert Pt(IV) center, making reactions that would otherwise be extremely slow, proceed at a measurable rate.

Reduction Kinetics of Platinum(IV) Species

The reduction of this compound(IV) species back to the platinum(II) state is a critical process, particularly in the context of Pt(IV) prodrugs which are activated by reduction in vivo. The kinetics of this reduction depends on the nature of the reducing agent and the composition of the platinum(IV) complex.

Common biological reductants like ascorbate (B8700270) and glutathione (B108866) can reduce Pt(IV) complexes. The reduction process often follows second-order kinetics, being first order in both the Pt(IV) complex and the reducing agent. The rate of reduction is also influenced by the nature of the axial and equatorial ligands of the Pt(IV) complex. More electron-withdrawing ligands can make the platinum center more susceptible to reduction.

For instance, the reduction of a hypothetical [Pt(dien)Cl₃]⁺ complex would involve a two-electron gain by the platinum center, leading to the formation of [Pt(dien)Cl]⁺ and the release of two chloride ions. The detailed kinetic parameters for the reduction of specific this compound(IV) complexes are a subject of ongoing research, as they are crucial for understanding the activation mechanisms of potential therapeutic agents.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Geometric and Electronic Structure

Density Functional Theory (DFT) has become a principal method for predicting the geometries and electronic structures of transition metal complexes, including those of platinum. nsf.gov DFT calculations are instrumental in understanding the relationship between molecular geometry and electronic structure in these compounds. usd.edu For platinum(II) complexes, which are typically square planar, DFT can accurately model key structural parameters.

In a computational study of the related aqua(diethylenetriamine)platinum(II) complex, [Pt(dien)(H₂O)]²⁺, DFT calculations at the B3LYP level of theory were used to determine its optimized geometry. academicjournals.org The calculations revealed bond angles around the platinum center, such as ∠ N(T)-Pt–N2 (83.21°), ∠ N(T)-Pt–N3 (84.26°), and ∠ N2-Pt–N3 (165.68°), where N(T) is the trans nitrogen with respect to the aqua ligand. academicjournals.org The two five-membered rings of the diethylenetriamine (B155796) (dien) ligand were found to be puckered, with N-C-C-N dihedral angles of 39.15° and 51.05°. academicjournals.org

The electronic structure of platinum complexes is influenced by factors such as the metal's oxidation state and the nature of the coordinated ligands. semanticscholar.org In d⁸ platinum(II) complexes, the interaction between the filled dπ orbitals of the metal and the ligands significantly affects the geometry and stability. academicjournals.org Systematic studies have evaluated the performance of various DFT functionals for platinum compounds, with hybrid functionals like PBE0, combined with appropriate basis sets and corrections for relativistic effects and dispersion, often providing the most accurate results for geometric parameters. nsf.gov

| Parameter | Calculated Value (B3LYP) |

| Bond Angles | |

| ∠ N(T)-Pt–N2 | 83.21° |

| ∠ N(T)-Pt–N3 | 84.26° |

| ∠ N2-Pt–N3 | 165.68° |

| ∠ O-Pt-N2 | 101.01° |

| ∠ O-Pt-N3 | 91.5° |

| Dihedral Angles | |

| N-C-C-N (Ring 1) | 39.15° |

| N-C-C-N (Ring 2) | 51.05° |

| Table 1: Selected calculated geometric parameters for [Pt(dien)(H₂O)]²⁺ from DFT studies. Data sourced from a study on the chloride anation reaction of this complex. academicjournals.org |

Characterization of Transition States and Reaction Energetics

Understanding the mechanism of ligand substitution reactions, which are fundamental to the chemistry of chlorodiethylenetriamine platinum, requires the characterization of transition states and their associated energies. osti.gov A transition state is the configuration along a reaction coordinate with the highest potential energy, representing the barrier that must be overcome for a reaction to proceed. wikipedia.org

For the chloride anation reaction of [Pt(dien)(H₂O)]²⁺, a process relevant to the formation and reactions of [Pt(dien)Cl]⁺, computational studies have identified a five-coordinate, distorted trigonal bipyramidal-like transition state. academicjournals.org In this transition state, the entering chloride ion and the leaving water molecule are weakly bound to the platinum center. academicjournals.org DFT calculations (at the B3LYP and mPW1PW91 levels) have been used to fully optimize and characterize these stationary points on the potential energy surface. academicjournals.org

A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency. For the anation reaction, this imaginary frequency corresponds to the motion of the atoms involved in the bond-breaking (Pt-O) and bond-forming (Pt-Cl) processes. academicjournals.org The calculations yielded an imaginary frequency of -129.1 cm⁻¹ at the B3LYP level. academicjournals.org The energetics of the reaction, including the enthalpy of activation (ΔH≠) and entropy of activation (ΔS≠), can be derived from these calculations. The results for the anation reaction support an interchange associative (Ia) mechanism. academicjournals.org

| Parameter | Description | Calculated Value |

| Transition State Geometry | Five-coordinate distorted trigonal bipyramid | - |

| Pt-O Bond Length | Breaking bond in the transition state | 2.341 Å |

| Pt-Cl Bond Length | Forming bond in the transition state | 2.728 Å |

| Imaginary Frequency | Corresponds to the reaction coordinate | -129.1 cm⁻¹ (B3LYP) |

| Table 2: Characterization of the transition state for the chloride anation of [Pt(dien)(H₂O)]²⁺. academicjournals.org |

Solvation Models and Self-Consistent Reaction Field (SCRF) Calculations

Reactions involving charged species like platinum complexes are significantly influenced by the solvent. Computational models must account for these solvent effects to provide realistic descriptions of reaction energetics and mechanisms. The Self-Consistent Reaction Field (SCRF) method is a widely used approach where the solute is placed in a cavity within a continuous dielectric medium representing the solvent. gaussian.com

The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), is a common and robust SCRF method. gaussian.com In the study of the chloride anation of aqua(diethylenetriamine)platinum(II), calculations were performed both in the gas phase and using an SCRF model to simulate an aqueous solution. academicjournals.org This allows for a comparison between the intrinsic reactivity of the complex and its behavior in a solvent environment. The use of SCRF models is crucial for obtaining accurate solvation energies, with the SMD (Solvation Model based on Density) model being recommended for calculating the free energy of solvation (ΔG of solvation). gaussian.com The results from SCRF calculations showed that the main geometric changes during the reaction still occurred in the equatorial plane of the transition structure, similar to the gas phase, but the energetics are modulated by the solvent. academicjournals.org

Analysis of Electronic Properties and Reactivity Descriptors (e.g., Fukui Function)

To rationalize and predict the reactivity of different atomic sites within a molecule, computational chemists employ reactivity descriptors derived from conceptual DFT. hackernoon.com One of the most important of these is the Fukui function, f(r), which measures the change in electron density at a particular point when the total number of electrons in the system changes. hackernoon.comscm.com It helps to identify the most probable sites for nucleophilic and electrophilic attack. scm.com

The condensed Fukui function localizes this information to individual atoms in the molecule. academicjournals.orgscm.com For a nucleophilic attack (addition of an electron), the relevant function is f⁺, while for an electrophilic attack (removal of an electron), it is f⁻. scm.com In the investigation of the [Pt(dien)(H₂O)]²⁺ anation reaction, the Fukui function was used to describe the local reactivity and rationalize the changes at the transition state. academicjournals.org Analysis showed a point of inflection for the Fukui function corresponding to both the bond-breaking and bond-making processes at the saddle point. academicjournals.org Such descriptors are valuable tools for understanding the factors that govern the chemical behavior of platinum complexes. academicjournals.orgnih.gov

Quantum Chemical Calculations of Ligand Effects

Computational studies on various platinum(II) complexes have shown that the net σ-donating and π-accepting properties of the ancillary (non-leaving) ligands play a significant role in controlling reactivity. researchgate.net Introducing a more electron-donating ligand can increase the electron density on the platinum, potentially retarding the approach of a nucleophile. researchgate.net Furthermore, quantum chemical calculations can elucidate more subtle phenomena like the trans effect, where the ligand opposite to the leaving group strongly influences the rate of substitution. rsc.org By calculating properties like frontier molecular orbital energies and charge distributions, researchers can correlate the electronic properties of the ligands with the observed reactivity patterns of the complex. rsc.org

Biomolecular Interactions: Mechanistic Insights

Nucleic Acid (DNA/RNA) Binding Mechanisms

Chlorodiethylenetriamine platinum(II) acts as a monofunctional coordinating agent, a characteristic that fundamentally defines its mode of interaction with DNA and RNA. Unlike bifunctional platinum compounds, it forms a single covalent bond with the nucleic acid bases.

The primary mode of interaction between this compound(II) chloride and DNA involves the formation of monofunctional adducts. The platinum center covalently binds to specific sites on the purine (B94841) bases of DNA.

Primary Binding Site: Extensive research has identified the N7 position of guanine (B1146940) as the predominant binding site for this compound(II). nih.govnih.gov This preference is a common feature among platinum-based compounds, attributed to the high nucleophilicity of the N7 atom of guanine.

Secondary Binding Site: At higher concentrations or levels of DNA platination (above 0.1 platinum atom per DNA base), the complex also reacts with the N7 position of adenine. nih.govnih.gov

Adduct Structure: Upon binding, the chloride ligand is displaced, and a stable coordinate bond is formed between the platinum atom and the nitrogen atom of the purine base. Studies on salmon sperm DNA have confirmed the formation of [Pt(dien)(guanine-N7)] adducts. nih.govnih.gov Platination at the N7 position of guanosine (B1672433) has been shown to stabilize the glycosyl linkage. nih.govnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Binding Mode | Monofunctional | nih.govoup.com |

| Primary Target Base | Guanine | nih.govnih.gov |

| Primary Binding Atom | N7 | nih.govnih.gov |

| Secondary Target Base | Adenine (at higher concentrations) | nih.govnih.gov |

| Secondary Binding Atom | N7 | nih.govnih.gov |

The formation of monofunctional adducts by this compound(II) induces localized and relatively minor distortions in the DNA double helix, which are distinct from the significant structural perturbations caused by bifunctional cross-linking agents.

Localized Unwinding: While major conformational transitions like the B-Z transition are not characteristic of this compound's binding, a small degree of localized unwinding does occur. For instance, the binding of a {Pt(dien)}²+ moiety to a single base has been shown to unwind the duplex DNA by a mere 6° per platinum atom. pnas.org This is a considerably smaller effect compared to the unwinding induced by bifunctional adducts.

Lack of B-Z Transition: There is no substantial evidence to suggest that the monofunctional binding of this compound(II) is a potent inducer of the transition from the right-handed B-DNA to the left-handed Z-DNA conformation. Such transitions are typically favored by specific sequences and conditions, such as high salt concentrations or the binding of certain polyvalent cations and bifunctional platinum complexes that can stabilize the Z-form.

The stereochemical configuration of the platinum-DNA complex at the interface of interaction is a critical determinant of its biological consequences. Studies utilizing Surface-Enhanced Raman Scattering (SERS) spectroscopy have provided insights into the spatial relationship between the platinum complex and the DNA helix.

Outer Complex Formation: Research has shown that this compound(II) chloride, which is considered biologically inactive as an antitumor agent, forms what is described as an "outer complex" with DNA. In this configuration, the platinum complex is positioned on the exterior of the DNA helix, likely with less intimate association with the core of the double helix.

Contrast with Active Compounds: This "outer complex" configuration is in stark contrast to the "inner complex" formed by the antitumor-active compound cisplatin (B142131). The inner complex configuration implies a deeper penetration or intercalation of the platinum coordination sphere within the DNA grooves, leading to more significant structural distortion and biological activity. The distinction between these two configurations provides a potential stereochemical explanation for the differing biological activities of monofunctional and bifunctional platinum agents.

The presence of platinum adducts on the DNA template can interfere with the function of various enzymes involved in DNA processing, such as polymerases and topoisomerases.

Inhibition of Topoisomerase I: DNA adducts formed by this compound(II) have been demonstrated to inhibit the action of eukaryotic topoisomerase I (top1). researchgate.net Topoisomerase I functions by creating transient single-strand breaks to relieve torsional stress in DNA during replication and transcription.

Mechanism of Inhibition: The modification of a guanine base within the topoisomerase I cleavage site by this compound(II) completely inhibits the enzyme's DNA cleavage activity. researchgate.net The bulky platinum adduct likely presents a steric or electronic hindrance that prevents the enzyme from properly recognizing and processing its target sequence.

Lower Potency Compared to Cisplatin: While inhibitory, the effect of monofunctional adducts from this compound(II) on topoisomerase I is less pronounced than that of the bifunctional adducts formed by cisplatin. researchgate.net

The distinction between monofunctional and bifunctional DNA binding is central to understanding the differential biological and biophysical impacts of various platinum compounds.

Impact on DNA Synthesis: Monofunctional adducts of this compound(II) are significantly less effective at blocking DNA synthesis by DNA polymerases compared to the 1,2-intrastrand cross-links formed by cisplatin. oup.com While they can cause polymerase stalling, the efficiency of the block is much lower.

Transcription Inhibition: The ability to inhibit transcription is a key mechanism of action for many platinum drugs. Monofunctional adducts formed by this compound(II), which lacks bulky auxiliary ligands, exhibit significantly lower inhibitory potency against RNA polymerase II compared to bifunctional adducts or monofunctional adducts with large, planar ligands (like in phenanthriplatin). pnas.orgmdpi.com The minimal DNA distortion caused by the [Pt(dien)]-adduct is less of an obstacle for the transcribing polymerase.

DNA Repair: Monofunctional adducts from this compound(II) are recognized and removed by the nucleotide excision repair (NER) pathway. However, the efficiency of this repair is notably less than that for the major bifunctional adducts of cisplatin. pnas.org

| Biophysical Effect | This compound(II) (Monofunctional) | Cisplatin (Bifunctional) | Reference |

|---|---|---|---|

| DNA Helix Unwinding | Low (~6°) | High | pnas.org |

| DNA Bending | Minimal | Significant | pnas.org |

| Inhibition of DNA Polymerase | Weak | Strong | oup.com |

| Inhibition of RNA Polymerase | Low Potency | Strong | nih.govmdpi.com |

| Recognition by NER System | Yes, but less efficient repair | Yes, more efficient repair | pnas.org |

Protein and Enzyme Interactions at a Molecular Level

While DNA is the primary target for many platinum compounds, their interactions with proteins and enzymes are also crucial, influencing their transport, mechanism of action, and potential for deactivation.

Binding to Serum Proteins: Like other platinum complexes, this compound(II) can bind to serum proteins such as albumin. Studies have indicated that triamine platinum complexes, a class that includes this compound(II), exhibit a higher degree of binding to bovine serum albumin compared to diamine platinum complexes.

Interaction with Sulfur-Containing Amino Acids: Platinum(II) complexes have a high affinity for soft donor atoms like sulfur. This leads to interactions with sulfur-containing amino acids such as methionine and cysteine, which are common residues in proteins.

Ligand Migration: An important mechanistic insight comes from studies showing that platinum can migrate from sulfur-containing ligands to nitrogen-donor ligands. For example, the [Pt(dien)]²⁺ moiety, when initially bound to the sulfur atom of S-guanosyl-L-homocysteine, can undergo an intramolecular isomerization to coordinate with the N7 position of the guanosine residue. pnas.org A similar migration has been observed from methionine ligands, suggesting that in a biological environment, this compound(II) might initially bind to proteins via sulfur-containing residues before potentially transferring to DNA. pnas.org This kinetic pathway highlights the competition between different biological nucleophiles for the platinum complex.

Cellular Uptake Mechanisms (Molecular and Transport Pathways)

Passive diffusion is a fundamental mechanism by which molecules traverse the cell membrane, driven by a concentration gradient. The efficiency of this process is largely dependent on the physicochemical properties of the diffusing molecule, such as its lipophilicity, size, and charge. While cisplatin, a neutral complex, is believed to enter cells in part through passive diffusion, the cationic nature of this compound(II) suggests that its passive diffusion across the lipid bilayer may be less favorable due to electrostatic repulsion from the positively charged components of the membrane.

However, the aquation of platinum complexes, a reaction where a chloride ligand is replaced by a water molecule, can alter the charge and reactivity of the compound. Inside the cell, where the chloride concentration is significantly lower than in the extracellular environment, platinum complexes can become aquated, leading to the formation of cationic and more reactive species that can then interact with intracellular targets nih.gov. The initial lipophilicity of the parent compound can facilitate its initial interaction with the cell membrane, which may be a precursor to its transport into the cell nih.gov.

Table 1: Physicochemical Properties of Selected Platinum Complexes Relevant to Passive Diffusion

| Compound | Molecular Formula | Molecular Weight (g/mol) | Charge | General Lipophilicity |

|---|---|---|---|---|

| This compound(II) | C4H8Cl2N3Pt | 364.11 | Cationic (+) | Inferred to be relatively low |

| Cisplatin | Cl2H6N2Pt | 300.05 | Neutral | Low |

| Oxaliplatin (B1677828) | C8H14N2O4Pt | 397.29 | Neutral | Low |

Given the charged nature of this compound(II), it is plausible that its cellular uptake is facilitated by active transport systems. A significant body of research has implicated various transporters in the uptake of other platinum-based drugs.

Organic Cation Transporters (OCTs): Organic cation transporters are a family of transmembrane proteins that mediate the uptake of a wide range of endogenous and exogenous organic cations. Several studies have demonstrated that OCTs, particularly OCT1, OCT2, and OCT3, play a crucial role in the cellular accumulation and cytotoxicity of various platinum compounds, including cisplatin and oxaliplatin nih.govnih.govnih.govresearchgate.net. For instance, cells overexpressing hOCT2 have shown significantly increased accumulation of oxaliplatin nih.govnih.gov. Given that this compound(II) is a cationic complex, it is a strong candidate for being a substrate of OCTs. The interaction with these transporters would be a key determinant of its cellular influx and, consequently, its biological efficacy.

Copper Transporters (CTRs): The copper transporter 1 (CTR1) is another important transporter that has been shown to facilitate the uptake of cisplatin nih.gov. While CTR1 is primarily responsible for copper homeostasis, it can also transport other structurally similar molecules. Although direct evidence for the transport of this compound(II) by CTR1 is lacking, the involvement of this transporter in the uptake of other platinum complexes raises the possibility of a similar mechanism for this compound.

Endocytosis: Endocytosis is a process by which cells internalize molecules by engulfing them. This pathway has been suggested as a potential route of entry for some metal complexes acs.org. While less studied for small platinum complexes compared to transporter-mediated uptake, it cannot be entirely ruled out, especially for potential aggregates or if the complex interacts with specific membrane receptors that trigger an endocytic response.

Table 2: Involvement of Active Transport Systems in the Cellular Uptake of Platinum Complexes

| Transporter Family | Specific Transporter | Platinum Complex Substrates |

|---|---|---|

| Organic Cation Transporters (OCTs) | hOCT2 | Oxaliplatin, Pt[DACH]Cl2, Ormaplatin, Tetraplatin, Transplatin, Cisplatin nih.govnih.gov |

| Copper Transporters (CTRs) | CTR1 | Cisplatin nih.gov |

Conversely, efflux transporters, such as those from the ATP-binding cassette (ABC) superfamily, can actively pump drugs out of the cell, contributing to drug resistance. While specific efflux pumps for this compound(II) have not been identified, this is a common mechanism of resistance for other platinum drugs.

Spectroscopic and Analytical Characterization in Research

Vibrational Spectroscopy (FT-IR, Raman, SERS) for Ligand and Complex Characterization

Vibrational spectroscopy provides insights into the bonding and structure of [Pt(dien)Cl]Cl by probing the vibrational modes of the molecule.

FT-IR and Raman Spectroscopy: Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to characterize the vibrational modes of the dien ligand and the platinum-ligand bonds. While specific FT-IR data for [Pt(dien)Cl]Cl is not extensively detailed in the provided context, Raman spectroscopy has been employed, particularly in the study of related mixed-valence, iodine-bridged complexes formed from the oxidation of [Pt(dien)Cl]Cl. rsc.orgrsc.org In these complexes, resonance Raman spectra show long overtone progressions of the symmetric ν(Pt–I) axial and ν(Pt–I) equatorial modes. rsc.org

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique used to study molecules adsorbed on metal surfaces. It has been utilized to investigate the interaction of [Pt(dien)Cl]Cl with DNA. nih.govresearchgate.net These studies have revealed that the antitumor-inactive [Pt(dien)Cl]Cl forms an "outer complex" with DNA, where the interaction is primarily electrostatic and does not involve the level of covalent binding and structural distortion seen with antitumor-active platinum compounds like cisplatin (B142131). nih.govresearchgate.net

Electronic Spectroscopy (UV-Vis, Luminescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy probes the electronic structure of [Pt(dien)Cl]Cl by examining the absorption and emission of light.

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to monitor reactions involving [Pt(dien)Cl]Cl and to characterize the electronic transitions within the complex and its adducts. nih.gov For example, the formation of a mixed-valence, iodine-bridged complex from [Pt(dien)Cl]Cl is characterized by an intense, broad intervalence charge transfer band in the electronic spectrum. rsc.orgrsc.org The reaction of [Pt(dien)Cl]Cl with hybrid molecules containing both sulfur and nitrogen ligands is also monitored by UV spectroscopy. nih.gov Furthermore, the aquation of platinum(II) complexes, a crucial step in their mechanism of action, can be followed spectrophotometrically. ikifp.edu.pl

Luminescence Spectroscopy: The luminescence properties of platinum complexes can provide information about their excited states. While [Pt(dien)Cl]Cl itself is not noted for strong luminescence, studies on related cyclometalated platinum(II) complexes demonstrate how structural modifications influence photophysical properties, including emission quantum yields. mdpi.com The fluorescence of ethidium (B1194527) bromide (EtBr) is used as a probe to study the interaction of [Pt(dien)Cl]Cl with DNA. The small decrease in EtBr fluorescence upon binding of [Pt(dien)Cl]Cl suggests a monofunctional binding mode that causes minimal distortion to the DNA double helix. oup.com

Mass Spectrometry Techniques (ESI-MS) for Molecular Weight and Adduct Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight of [Pt(dien)Cl]Cl and for identifying the products of its reactions.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the analysis of intact molecular ions from solution. It has been widely used to characterize the adducts formed between [Pt(dien)Cl]Cl and various biomolecules. For example, ESI-MS has been used to identify the products of the reaction between [Pt(dien)Cl]Cl and a zinc finger model, providing evidence for the formation of Zn-(μ-SR)-Pt bridged species. nih.gov It is also used to characterize the products of reactions with hybrid molecules containing both peptide and nucleotide moieties. nih.gov The technique is sensitive enough to provide stoichiometric information about the binding of platinum complexes to oligonucleotides. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination and Mechanistic Insights

X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state.

The crystal structure of the bromide analogue, [Pt(dien)Br]Br, has been determined by X-ray diffraction. researchgate.netcdnsciencepub.com The platinum atom exhibits a planar coordination geometry, and the crystal structure consists of alternating layers of [Pt(dien)Br]⁺ cations and Br⁻ anions. researchgate.net X-ray crystallography has also been crucial in confirming the structure of a mixed-valence, iodine-bridged complex synthesized from [Pt(dien)Cl]Cl. rsc.org This analysis revealed an ordered chain structure with significant bending at the bridging iodine atom. rsc.org Furthermore, X-ray diffraction has been used to confirm the structures of thiolate-bridged and metal-exchanged species formed in reactions with zinc finger models, providing critical mechanistic insights. nih.gov Although inactive itself, understanding the structure of [Pt(dien)Cl]⁺ and its adducts provides a valuable comparison for understanding why other monofunctional platinum compounds, like pyriplatin, exhibit anticancer activity and are capable of stalling RNA polymerase II. pnas.org

Interactive Data Table: Crystallographic Data for [Pt(dien)Br]Br

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pca2₁ | researchgate.net |

| a (Å) | 14.211 | researchgate.net |

| b (Å) | 4.940 | researchgate.net |

| c (Å) | 13.450 | researchgate.net |

| Z | 4 | researchgate.net |

| R-factor | 0.039 | researchgate.net |

Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis and Characterization of Diethylenetriamine (B155796) Platinum Analogues

The synthesis of analogues based on the diethylenetriamine (dien) platinum(II) framework is a strategic approach to developing new complexes with tailored properties. A common method involves functionalizing the dien ligand itself before coordination to the platinum center. For instance, the hydrophilic amine moiety of diethylenetriamine can be functionalized through N-sulfonylation with various sulfonyl chlorides. sjp.ac.lkresearchgate.net This modification yields N-sulfonated diethylenetriamine ligands which can then be reacted with platinum precursors like cis-[Pt(DMSO)₂Cl₂] to afford novel neutral platinum(II) complexes. sjp.ac.lkresearchgate.net

Another strategy involves creating dimers of the monofunctional [Pt(dien)Cl]⁺ species, where two platinum units are connected by flexible polymethylene or more rigid linker chains. uq.edu.au Additionally, conjugating the [Pt(dien)Cl]⁺ complex to biologically relevant molecules, such as cyanocobalamin (B1173554) (Vitamin B₁₂), has been explored to create targeted therapeutic agents. ikifp.edu.pl The synthesis of [Pt(dien)Cl]Cl itself can be achieved through various routes, including reactions starting from PtCl₂ and diethylenetriamine or via precursors like K₂PtCl₄. ikifp.edu.plepa.govacs.org

Characterization of these analogues relies on a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the protons on the dien ligand and any modifications. sjp.ac.lkresearchgate.net The chemical shifts of the aliphatic protons of the dien ligand typically appear in the 2.30-3.00 ppm region. sjp.ac.lk ¹⁹⁵Pt NMR is particularly valuable for studying the coordination environment of the platinum center and its interactions with various ligands, including those containing sulfur. acs.org

Infrared (IR) Spectroscopy: FTIR spectra help confirm the coordination of the ligands by observing shifts in vibrational frequencies, such as the S-N stretching band in sulfonated analogues. sjp.ac.lkresearchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight and composition of the synthesized complexes. ikifp.edu.plnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, confirming the square planar geometry typical for Pt(II) complexes and revealing detailed bond lengths and angles. nih.govontosight.airsc.org For [Pt(dien)Cl]⁺, the dien ligand acts as a tridentate ligand, binding through its three nitrogen atoms, with the fourth coordination site occupied by a chloride ion. ontosight.ai

| Complex | ¹H NMR (ppm) | Key IR Bands (cm⁻¹) | Reference |

| [Pt(N(SO₂)(bzd)dienH)Cl₂] | Aliphatic dien protons: 2.30 - 3.00; Broad NH peaks: 5.00 - 8.00 | S-N stretching appears at lower wavenumbers compared to free ligand. | sjp.ac.lkresearchgate.net |

| [Pt(dien)(S-guanosyl-L-homocysteine-S)]²⁺ | Not specified | Not specified | pnas.org |

| [Pt(dien)Cl]Cl | Not specified | Not specified | ikifp.edu.placs.org |

Modification of Ancillary Ligands and their Effects on Coordination Chemistry and Reactivity

Modifying the ancillary ligands—those other than the primary chelating ligand (in this case, dien)—is a fundamental strategy for tuning the properties of platinum complexes. These modifications can exert significant steric and electronic effects, altering the coordination chemistry and reactivity of the metal center. rsc.orgnih.govresearchgate.net

Electronic Effects: The electron-donating or electron-withdrawing nature of ancillary ligands directly influences the electrophilicity of the platinum(II) center. For cis-platinum(II) complexes with pyridine-carboxamide ligands, introducing electron-withdrawing groups on the ligand enhances the Pt(II) center's electrophilicity, increasing its reactivity towards nucleophilic substitution. bohrium.com Conversely, more electron-rich ancillary ligands can increase the rate of C-H bond activation in certain cationic Pt(II) complexes. caltech.edu In the context of photophysical properties, ligand modifications can modulate the energy levels of molecular orbitals, affecting the emission characteristics of the complex. rsc.org

Steric Effects: The size and bulkiness of ancillary ligands play a crucial role in controlling reaction rates and molecular interactions. nih.govresearchgate.net For instance, in the oxidative addition of methyl iodide to platinum(II)–pincer complexes, the reaction rates were found to be approximately two times slower when the ancillary ligand was a bulkier phosphine (B1218219) (PPh₂Me) compared to less bulky nitrogen-donor ligands like 4-picoline. rsc.org Steric hindrance can also dictate the rate-determining step in reactions; for some cationic Pt(II) complexes, sterically crowded ligands make benzene (B151609) coordination the rate-determining step for C-H activation, whereas for less crowded analogues, the C-H bond activation itself is the slower step. caltech.edu Furthermore, bulky groups can be strategically introduced to suppress non-radiative decay pathways, thereby enhancing the phosphorescence quantum yields of platinum complexes. nih.govresearchgate.netrsc.org

The design of the ligand environment is paramount for modulating the catalytic potential of platinum complexes. acs.org By carefully selecting ligands, researchers can fine-tune the metal's coordination geometry, surface electronic states, and interaction pathways with substrates, leading to superior activity and selectivity. acs.orgrsc.org

| Complex Type | Ancillary Ligand Modification | Observed Effect | Reference |

| Pt(II)-pincer complexes | PPh₂Me vs. 4-picoline | PPh₂Me ligand resulted in ~2x slower oxidative addition rates due to steric and electronic effects. | rsc.org |

| cis-Pt(II) pyridine-carboxamide | Unsubstituted vs. 4'-phenyl substituted | Introduction of a phenyl group on the amido N reduces reactivity due to electronic and conformational effects. | bohrium.com |

| Cationic Pt(II) diimine | 3,5-disubstituted vs. 2,6-disubstituted aryl groups | Steric crowding with 2,6-dimethyl groups changes the rate-determining step from C-H activation to benzene coordination. | caltech.edu |

| Cyclometalated Pt(II) | Introduction of bulky groups on β-ketoiminate ligand | Pronounced effect on excited-state dynamics, leading to significantly higher photoluminescence quantum yields. | nih.govresearchgate.net |

Comparative Mechanistic Studies with Related Platinum Complexes (e.g., cis-/trans-platin, terpyridine complexes)

Comparative studies of [Pt(dien)Cl]⁺ with other platinum complexes, such as the bifunctional cisplatin (B142131) and transplatin, and the tridentate terpyridine (terpy) complexes, provide critical insights into how the ligand framework dictates reaction mechanisms.

[Pt(dien)Cl]⁺ vs. Cisplatin/Transplatin: The primary difference lies in their functionality. [Pt(dien)Cl]⁺ is a monofunctional agent, meaning it can form only one covalent bond with a biological target like DNA. pnas.orgnih.gov In contrast, cisplatin and transplatin are bifunctional, capable of forming two bonds, which leads to the intra- and interstrand cross-links responsible for cisplatin's mode of action. pnas.orgnih.gov

DNA Binding and Structural Impact: Monofunctional complexes like [Pt(dien)Cl]⁺ and [Pt(NH₃)₃]Cl bind to DNA at a single site (e.g., the N7 position of guanine) and cause minimal distortion of the double helix. pnas.orgmuni.cz This is in stark contrast to the significant bending and unwinding of the DNA helix caused by the 1,2-intrastrand cross-links of cisplatin. pnas.org The adducts of transplatin, while also bifunctional, produce different types of cross-links and distortions compared to cisplatin, which is often cited as a reason for its clinical inactivity. nih.govresearchgate.net

Reactivity and Kinetics: The hydrolysis of [Pt(dien)Cl]⁺, where the chloride ligand is replaced by a water molecule, is a key activation step. pnas.orgresearchgate.net The kinetics of substitution reactions for square-planar Pt(II) complexes, including [Pt(dien)Cl]⁺, generally follow an associative mechanism, proceeding through a five-coordinate trigonal bipyramidal intermediate. jsscacs.edu.inacademicjournals.org The rate of substitution is influenced by the entering nucleophile. For example, in the reaction of [PtCl(dien)]⁺ with different halides, the reaction rates vary significantly, indicating the nucleophile participates in the rate-determining step. libretexts.org While early studies found monofunctional complexes like [Pt(dien)Cl]⁺ to be biologically inactive, later research on related monofunctional compounds like pyriplatin has shown significant antitumor properties with a different cellular response profile compared to classic bifunctional drugs. pnas.org

[Pt(dien)Cl]⁺ vs. [Pt(terpy)Cl]⁺: Both are cationic, square-planar Pt(II) complexes with a tridentate nitrogen-donor ligand and a single labile chloride ligand. rsc.orgresearchgate.net However, the aromatic, rigid terpyridine ligand imparts different properties compared to the flexible, aliphatic diethylenetriamine ligand.

Kinetics of Substitution: Both complexes undergo ligand substitution via an associative mechanism. rsc.orgnih.gov Studies on [Pt(terpy)Cl]⁺ reacting with various nucleophiles (e.g., thiourea, azoles) show a two-term rate law, indicating two parallel reaction pathways. rsc.orgnih.gov The reactivity is influenced by the basicity and steric properties of the incoming nucleophile. rsc.org The π-acceptor property of the terpyridine ligand is a key factor; modifications that increase the π-acceptor character of the terpy ligand enhance the reactivity of the platinum center. rsc.org

Molecular Interactions: Terpyridine complexes have a strong tendency to form intermolecular aggregates in solution through metal-metal interactions and π-π stacking of the aromatic ligands, a property not as prominent in the aliphatic dien complexes. mdpi.com This self-assembly can influence their biological interactions and mechanisms of action. mdpi.com

| Complex | Functionality | Typical DNA Adduct | Key Mechanistic Feature | Reference |

| [Pt(dien)Cl]⁺ | Monofunctional | Single-site binding, minimal DNA distortion | Associative substitution; reactivity depends on entering nucleophile. | pnas.orgacademicjournals.orglibretexts.org |

| Cisplatin | Bifunctional | 1,2-intrastrand cross-links, significant DNA bending | Forms cytotoxic cross-links that inhibit replication. | pnas.orgnih.gov |

| Transplatin | Bifunctional | Interstrand and 1,3-intrastrand cross-links, different distortion | Forms adducts that are more easily repaired or less effective at triggering cell death. | nih.govresearchgate.net |

| [Pt(terpy)Cl]⁺ | Monofunctional | Single-site binding | Associative substitution; reactivity modulated by ligand π-acceptor properties; aggregation via π-π stacking. | rsc.orgmdpi.com |

Future Research Directions and Unexplored Avenues

Advanced Computational Modeling for Complex Reaction Systems

The future of understanding the reactivity of chlorodiethylenetriamine platinum lies heavily in the realm of advanced computational modeling. Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are becoming indispensable for dissecting complex reaction mechanisms at an atomic level. researchgate.netnumberanalytics.comresearchgate.net

Computational studies have already been employed to investigate the substitution reactions of the [Pt(dien)Cl]⁺ cation with various biologically relevant ligands, such as those containing sulfur. researchgate.net These models can predict reaction pathways, identify transition states, and calculate activation energies, offering insights that are difficult to obtain through experimental means alone. researchgate.netacademicjournals.org For instance, DFT calculations can elucidate the energetics of aquation, a critical activation step for platinum complexes, and the subsequent binding to nucleobases like guanine (B1146940). acs.org

Future research will likely focus on developing more sophisticated multiscale models that can simulate the behavior of this compound in increasingly complex environments, from simple aqueous solutions to the crowded intracellular space. numberanalytics.com By integrating quantum mechanics/molecular mechanics (QM/MM) methods, researchers can model the active site of a reaction with high accuracy while treating the surrounding biological matrix (like a protein or DNA strand) with a more computationally efficient method. This approach will be crucial for predicting how the compound interacts with specific biological targets and how factors like steric hindrance and electronic effects influence its reactivity. researchgate.net The application of artificial intelligence and machine learning to these computational models is also an exciting frontier, promising to accelerate the prediction of reaction outcomes and the design of new platinum complexes with tailored properties. numberanalytics.comarxiv.org

Table 1: Computational Methods in Platinum Complex Research

| Computational Method | Application in Studying this compound | Potential Future Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculating reaction energies and transition states for ligand substitution. researchgate.netacs.org | Predicting reactivity with novel biological targets; understanding the influence of ligand modifications. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and interactions with biomolecules like DNA and proteins. spectroscopyonline.comphyschemres.org | Visualizing binding events in real-time; understanding how the complex navigates cellular environments. |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Modeling reactions within the active site of an enzyme or at a specific DNA location. | Elucidating detailed enzymatic inhibition or DNA adduct formation mechanisms. |

| Machine Learning/AI | Predicting catalytic performance or biological activity based on structural features. arxiv.org | Accelerating the discovery of new platinum complexes with desired properties. |

Real-Time Mechanistic Elucidation in Complex Biological Environments

A significant challenge in medicinal inorganic chemistry is observing the action of a compound like this compound within the dynamic and complex environment of a living cell. Future research will increasingly focus on developing and applying techniques for real-time mechanistic elucidation.

Upon entering a cell, platinum complexes undergo activation processes, such as aquation, before interacting with their ultimate targets, which are often presumed to be DNA. nih.gov However, they also react with a host of other biomolecules, including sulfur-containing species like glutathione (B108866) and metallothioneins, which can deactivate the drug. jbuon.comacs.org Understanding the kinetics and thermodynamics of these competing reactions is vital.

Techniques such as X-ray Absorption Near Edge Spectroscopy (XANES) have shown promise in monitoring the reduction of Pt(IV) prodrugs inside cancer cells, a process that activates them to the Pt(II) state. rsc.org Similar X-ray-based methods could be adapted to follow the fate of this compound, tracking its oxidation state and coordination sphere as it interacts with cellular components. Furthermore, advancements in spectroscopy, such as rapid-scan UV-visible spectroscopy, can be used to study the kinetics of fast ligand exchange reactions. rsc.org The goal is to move beyond static measurements and capture the transient species and reaction intermediates that dictate the compound's ultimate biological effect. academicjournals.org

Development of Novel Spectroscopic Probes for Interfacial and Dynamic Studies

To probe the intricate interactions of this compound at biological interfaces, such as cell membranes or the surface of DNA, new and improved spectroscopic tools are required. These probes must be sensitive enough to detect subtle changes in the compound's environment and fast enough to capture dynamic processes.

Surface-Enhanced Raman Spectroscopy (SERS) has already been utilized to investigate the adsorption behavior of DNA modified by this compound, providing insights into the stereochemical configuration of the resulting platinum-DNA adducts. researchgate.net Future developments in SERS and other surface-sensitive techniques could allow for label-free imaging of how the complex binds to and alters the structure of biomolecules. spectroscopyonline.com

Another promising avenue is the use of ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of ¹⁹⁵Pt is highly sensitive to its coordination environment, making it a powerful probe for identifying reaction products and intermediates. mdpi.com By developing strategies to enhance the sensitivity of ¹⁹⁵Pt NMR, perhaps through hyperpolarization techniques or by designing complexes with favorable relaxation properties, it could be possible to use it as a spectroscopic probe to monitor reactions in situ. mdpi.commdpi.com Moreover, the design of platinum complexes that are themselves luminescent or can be conjugated to fluorescent tags offers a pathway to real-time imaging of their uptake and distribution within cells, drawing inspiration from similar work on other transition metal complexes. mdpi.comd-nb.info

Integration of Multidisciplinary Approaches for Systems-Level Understanding of Biomolecular Interactions

The biological activity of this compound is not the result of a single, isolated reaction but rather a complex interplay of interactions within a living system. A true understanding requires the integration of knowledge and techniques from chemistry, biology, and computational science in a multidisciplinary, systems-level approach. jbuon.commdpi.comasianjournalofphysics.com

A systems biology approach seeks to understand how the introduction of a compound like this compound perturbs the intricate network of cellular processes. nih.govfrontiersin.org This involves combining high-throughput "omics" data (genomics, transcriptomics, proteomics, metabolomics) with computational modeling to build a holistic picture of the cellular response. drugtargetreview.comnih.gov For example, by analyzing changes in gene and protein expression following treatment with the platinum complex, researchers can identify the specific cellular pathways that are affected, offering clues about its mechanism of action and potential resistance pathways. nih.govresearchgate.net

This integrated strategy moves beyond focusing solely on DNA as the target and considers interactions with a wide array of biomolecules. mdpi.comasianjournalofphysics.com For instance, combining fluorescence spectroscopy and molecular docking can reveal how the complex binds to transport proteins like human serum albumin (HSA), which affects its distribution and bioavailability. physchemres.org By merging detailed kinetic studies of individual reactions, advanced spectroscopic data, cellular response profiles, and predictive computational models, the scientific community can build a comprehensive, system-wide understanding of how this compound functions, paving the way for the rational design of future metal-based therapeutics. frontiersin.orgdrugtargetreview.comasianjournalofphysics.com

Q & A

Basic Research Questions

Q. What are the critical experimental parameters to ensure reproducibility in synthesizing Chlorodiethylenetriamine platinum complexes?

- Methodological Answer : Synthesis protocols must specify reaction stoichiometry, solvent systems (e.g., aqueous vs. non-polar), temperature control (±1°C), and inert atmosphere conditions. For reproducibility, document intermediate isolation steps and purification methods (e.g., recrystallization solvents, column chromatography gradients). Include full characterization data (e.g., NMR chemical shifts, IR peaks, elemental analysis) for at least the final product, with raw spectral data provided in supplementary materials .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound complexes, and how should data be interpreted?

- Methodological Answer :

- NMR : Report -NMR chemical shifts (referenced to KPtCl) and coupling constants to confirm ligand coordination geometry.

- IR : Highlight Pt-N/Pt-Cl stretching frequencies (e.g., 450–550 cm for Pt-Cl) compared to free ligands.

- X-ray crystallography : Include crystallographic parameters (R-factor, resolution) and hydrogen bonding/stacking interactions in the deposited CIF file.

Cross-validate results with elemental analysis (≤0.4% deviation for C/H/N) .

Q. How should researchers design stability studies for this compound complexes under physiological conditions?

- Methodological Answer : Conduct pH-dependent stability assays (pH 4–8) using UV-Vis spectroscopy to track ligand dissociation over 24–72 hours. Compare degradation products via HPLC with authentic standards. Report temperature control (±0.5°C) and buffer composition (e.g., phosphate vs. carbonate) to ensure comparability .

Advanced Research Questions

Q. What computational strategies are effective for modeling the reaction pathways of this compound complexes in catalytic cycles?

- Methodological Answer :

- Use relativistic DFT methods (e.g., ZORA/B3LYP-D3) to account for Pt’s relativistic effects in transition-state calculations.

- Validate mechanistic hypotheses (e.g., oxidative addition vs. ligand substitution) by comparing computed activation energies with experimental kinetic data (Arrhenius plots).

- Collaborate with experimental groups to iteratively refine models using in situ spectroscopic data (e.g., EXAFS for bond distances) .

Q. How can contradictions between theoretical predictions and experimental observations in this compound reactivity be resolved?

- Methodological Answer :

- Step 1 : Identify discrepancies (e.g., predicted intermediates not observed experimentally).

- Step 2 : Re-examine computational assumptions (e.g., solvent effects omitted in gas-phase calculations).

- Step 3 : Design controlled experiments (e.g., isotopic labeling -ligands) to track intermediate formation via mass spectrometry.

Publish null results and computational input files for peer validation .

Q. What systematic approaches are recommended for analyzing conflicting literature data on this compound’s bioactivity?

- Methodological Answer :

- Perform meta-analysis using standardized metrics (e.g., IC normalization across cell lines).

- Evaluate methodological variables: ligand purity (HPLC traces), assay conditions (serum content, incubation time), and control experiments (e.g., cisplatin as a benchmark).

- Use multivariate regression to identify confounding factors (e.g., chloride ion concentration in cytotoxicity assays) .

Q. How should researchers design experiments to probe the ligand substitution kinetics of this compound complexes?

- Methodological Answer :

- Use stopped-flow UV-Vis spectroscopy to monitor substitution rates (e.g., Cl → HO) under pseudo-first-order conditions.

- Viate temperature-dependent studies (10–40°C) to calculate activation parameters (ΔH, ΔS).

- Compare with -NMR line-broadening effects to detect intermediate species .

Methodological Notes

- Data Presentation : Tabulate kinetic/spectroscopic data with error margins (e.g., ±σ from triplicate runs). Use SI units and IUPAC nomenclature consistently .

- Conflict Resolution : For contradictory results, adopt the CRDC framework (RDF2050108) to standardize process control variables in chemical engineering studies .

- Ethical Reporting : Disclose computational limitations (e.g., basis set size) and experimental uncertainties (e.g., detector drift) to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products